(3-Hydroxy-5-methoxyphenyl)boronic acid

Description

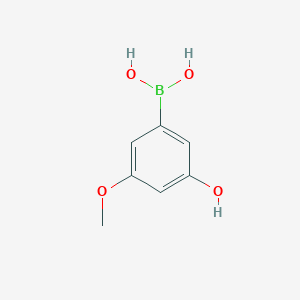

(3-Hydroxy-5-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 5-positions, respectively, and a boronic acid (-B(OH)₂) moiety. This compound’s structure combines electron-donating substituents (hydroxy and methoxy) that influence its electronic properties, solubility, and reactivity. Boronic acids are widely used in organic synthesis, materials science, and biomedical applications due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and catalysis .

Properties

IUPAC Name |

(3-hydroxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSJTVQQXXYXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-hydroxy-5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions involve the reaction of boronic acids with aryl halides or alkenes in the presence of a palladium catalyst. This reaction is significant for synthesizing biaryl compounds and other complex organic molecules. The mechanism typically involves the formation of a palladium-aryl intermediate, followed by transmetalation with the boronic acid, and finally, reductive elimination to form the coupled product .

Synthetic Steps

-

Lithiation : Bromobenzene is treated with n-butyllithium to form a lithiated intermediate.

-

Borylation : Trimethylborate is added to the lithiated intermediate to form a boronic ester.

-

Hydrolysis : The boronic ester undergoes hydrolysis to yield the boronic acid.

Interaction with Transition Metals

Studies involving (3-Hydroxy-5-methoxyphenyl)boronic acid often focus on its interaction with transition metals during coupling reactions. The reactivity of this compound can be influenced by various factors, including the presence of palladium catalysts and the choice of base .

Factors Influencing Reactivity

-

Catalyst Choice : Palladium catalysts are commonly used to facilitate transmetalation.

-

Base Selection : The choice of base can affect the formation of the boronate complex.

Scientific Research Applications

Organic Synthesis

(3-Hydroxy-5-methoxyphenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction allows the formation of complex organic molecules, including biaryl compounds and other derivatives that have potential biological activities .

Mechanism Overview :

The Suzuki-Miyaura reaction typically involves:

- The reaction of boronic acids with aryl halides or alkenes.

- The use of a palladium catalyst to facilitate the coupling.

- Formation of biaryl compounds, which are important in pharmaceuticals and materials science.

Pharmaceutical Chemistry

This compound has shown promise in the development of inhibitors for various enzymes, particularly kinases, which are pivotal in cellular signaling pathways. Kinase inhibitors derived from this compound are being explored for their therapeutic potential against diseases such as cancer and neurodegenerative disorders .

Case Study: Kinase Inhibition

Research indicates that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression. For example, studies have demonstrated that certain analogues exhibit low nanomolar IC50 values against human cancer cell lines, showcasing their potential as anticancer agents .

Material Science

The unique properties of this compound make it a candidate for developing novel organic materials. Researchers are investigating its use in creating materials with specific functionalities, such as:

- Conductive polymers

- Sensors

- Drug delivery systems

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-methoxyphenyl)boronic acid in various applications depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site residues to inhibit enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups : The hydroxy and methoxy groups in (3-Hydroxy-5-methoxyphenyl)boronic acid are electron-donating, which may lower its pKa compared to electron-withdrawing substituents (e.g., Cl in ). This enhances its Lewis acidity and diol-binding capacity .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) reduce reactivity in esterification but improve selectivity in molecular recognition .

Physicochemical Properties

Table 2: pKa and Solubility Comparisons

Analysis :

- The hydroxy and methoxy groups likely reduce the pKa of this compound compared to 3-AcPBA and 4-MCPBA, aligning it closer to physiological pH (7.4) for biomedical applications .

- Polar substituents may improve aqueous solubility relative to hydrophobic analogs (e.g., phenanthren-9-yl boronic acid), which precipitate in culture media .

Table 3: Antiproliferative and Enzymatic Inhibition Profiles

Analysis :

- While direct data on this compound is lacking, its structural features suggest possible anticancer or enzymatic inhibition activity. Hydroxy and methoxy groups may enhance binding to biological targets (e.g., proteases or transcription factors) via H-bonding and π-π interactions .

- Compared to borinic acids (e.g., diphenylborinic acid), boronic acids generally exhibit lower diol-binding constants but greater hydrolytic stability .

Reactivity in Boronic Ester Formation

Key Findings:

- Boronic acids with electron-donating groups form esters faster due to increased Lewis acidity. For example, phenylboronic acid rapidly equilibrates with boroxine trimers in the presence of catechol and Et₃N .

- The hydroxy group in this compound may participate in intramolecular H-bonding, stabilizing the boronate form and altering esterification kinetics .

Biological Activity

(3-Hydroxy-5-methoxyphenyl)boronic acid, a compound with the molecular formula CHBO, has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antioxidant activities, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 169.05 g/mol |

| CAS Number | 72214189 |

| Solubility | Water-soluble |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells such as MCF-7. For instance, a study found that derivatives of boronic acids could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Case Study: Inhibition of MCF-7 Cells

A specific investigation into the effects of this compound revealed an IC value of approximately 18.76 ± 0.62 µg/mL against MCF-7 cells. This indicates a potent cytotoxic effect, suggesting that the compound may serve as a promising candidate for further development in cancer therapeutics .

Antibacterial Activity

Boronic acids, including this compound, have shown significant antibacterial properties. The compound was tested against various bacterial strains, including Escherichia coli, demonstrating effectiveness at concentrations as low as 6.50 mg/mL . This activity is attributed to the ability of boronic acids to interact with bacterial enzymes and disrupt essential metabolic processes.

The antibacterial mechanism involves the reversible binding of boronic acids to serine residues in β-lactamases, which are enzymes produced by bacteria to confer resistance against β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of existing antibiotics and could be pivotal in combating resistant bacterial strains .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays. The compound demonstrated significant free radical scavenging activity with IC values of 0.11 ± 0.01 µg/mL for ABTS cation radicals and 0.14 ± 0.01 µg/mL for DPPH free radicals . These results indicate that this boronic acid derivative can effectively neutralize harmful oxidative species, which may contribute to its therapeutic potential.

Summary of Biological Activities

| Activity Type | Assay Method | IC Value |

|---|---|---|

| Anticancer | MCF-7 Cell Line | 18.76 ± 0.62 µg/mL |

| Antibacterial | E. coli | Effective at 6.50 mg/mL |

| Antioxidant | ABTS | 0.11 ± 0.01 µg/mL |

| DPPH | 0.14 ± 0.01 µg/mL |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3-Hydroxy-5-methoxyphenyl)boronic acid for research purposes?

- Methodological Answer : Synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic borylation. For this compound, protecting groups may be required to prevent unwanted side reactions due to the phenol (-OH) and methoxy (-OCH₃) substituents. Post-synthesis, purification is critical due to boronic acids' tendency to form boroxines (trimers) via dehydration. Prodrug strategies (e.g., pinacol esters) can stabilize the boronic acid during synthesis and handling .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting boronic acid impurities at sub-ppm levels . Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with derivatization (e.g., using 2,5-dihydroxybenzoic acid) prevents boroxine formation and enables sequencing of boronic acid-containing peptides . Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for applications requiring high-temperature processing .

Q. How does this compound interact with diols, and what factors influence binding affinity?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., sugars) via boronate ester formation. Binding affinity depends on pH, steric effects, and electronic properties of substituents. For example, meta-substituted hydroxyl and methoxy groups may enhance binding by stabilizing the tetrahedral boronate intermediate. Stopped-flow kinetic studies show kon values follow the order D-fructose > D-glucose, with equilibrium reached within seconds .

Advanced Research Questions

Q. What challenges arise when using this compound in glycoprotein detection, and how can they be mitigated?

- Methodological Answer : Non-specific secondary interactions (e.g., hydrophobic or electrostatic effects) can reduce selectivity for glycoproteins. To address this, buffer composition (e.g., high ionic strength) and surface engineering (e.g., carboxymethyl dextran coatings) minimize interference. SPR spectroscopy studies demonstrate that glycoprotein binding is reversible under mildly alkaline borate buffers, enabling reusable biosensors .

Q. How can the thermal stability of (3-Hydroxy-5-methoxhenyl)boronic acid be optimized for high-temperature applications?

- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) or increasing aromatic conjugation, enhance thermal stability. Pyrene-substituted boronic acids degrade at >600°C, making them suitable for flame-retardant polymers. TGA data correlate degradation pathways with substituent effects, guiding rational design .

Q. What strategies improve the detection sensitivity of this compound in glucose-sensing platforms?

- Methodological Answer : Competitive indicator displacement assays using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) amplify signals by displacing fluorescent or electrochemical reporters upon glucose binding. Carbon dot-based sensors synthesized via one-step hydrothermal carbonization achieve 10–250× higher sensitivity than traditional systems by leveraging Förster resonance energy transfer (FRET) .

Q. How can computational modeling be utilized to design this compound derivatives with enhanced therapeutic efficacy?

- Methodological Answer : Density functional theory (DFT) predicts binding energies and transition states for boronate ester formation with biological targets (e.g., proteases). Molecular docking screens for bioisosteric replacements (e.g., boronic acid as a carbonyl mimic) optimize pharmacokinetics. For example, Bortezomib’s design leveraged substrate mimicry and co-crystallization data to target proteasome active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.